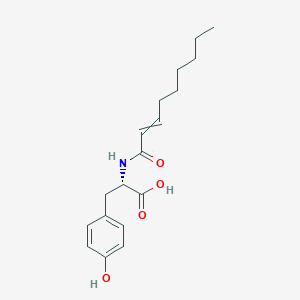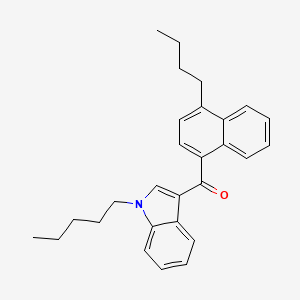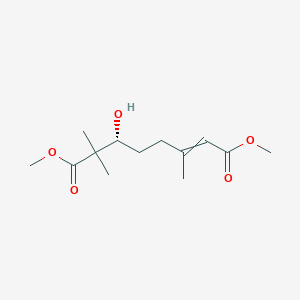![molecular formula C21H19N3O B14204210 1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 918882-25-4](/img/structure/B14204210.png)
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Méthodes De Préparation
The synthesis of 1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency in constructing the pyrazolopyridine system. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to reflux temperature to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxy groups in the compound can undergo substitution reactions with reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms in the pyrazole ring.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
1,5-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine: A closely related compound with an additional benzyl group.
Propriétés
Numéro CAS |
918882-25-4 |
|---|---|
Formule moléculaire |
C21H19N3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1,3-dibenzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C21H19N3O/c1-25-21-20-18(12-13-22-21)19(14-16-8-4-2-5-9-16)23-24(20)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Clé InChI |
ARFFMGMOPJLVLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC2=C1N(N=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)
![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)

![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)









![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
